2-Chloro-N-[2-hydroxy-3-(1-oxoisoquinolin-2-yl)propyl]acetamide
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Overview
Description
2-Chloro-N-[2-hydroxy-3-(1-oxoisoquinolin-2-yl)propyl]acetamide is a synthetic organic compound characterized by its unique structure, which includes a chloroacetamide moiety and an isoquinoline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[2-hydroxy-3-(1-oxoisoquinolin-2-yl)propyl]acetamide typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the isoquinoline derivative, which is then functionalized to introduce the hydroxypropyl group.
Amidation: The final step involves the formation of the acetamide linkage, typically through the reaction of the chlorinated intermediate with an amine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the isoquinoline moiety can be reduced to form alcohols.
Substitution: The chloro group can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-Chloro-N-[2-hydroxy-3-(1-oxoisoquinolin-2-yl)propyl]acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to understand enzyme mechanisms or as a ligand in receptor studies.
Medicine
Medically, this compound is investigated for its potential therapeutic properties. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry
Industrially, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity makes it a valuable intermediate in the production of polymers, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[2-hydroxy-3-(1-oxoisoquinolin-2-yl)propyl]acetamide involves its interaction with specific molecular targets. The chloroacetamide moiety can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting enzyme activity. The isoquinoline derivative can interact with various receptors or enzymes, modulating their activity through non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(hydroxymethyl)acetamide: Similar in structure but lacks the isoquinoline moiety.
N-(2-Hydroxyethyl)-2-chloroacetamide: Contains a hydroxyethyl group instead of the hydroxypropyl group.
Isoquinoline derivatives: Compounds like isoquinoline-1-carboxamide share the isoquinoline core but differ in functional groups.
Uniqueness
2-Chloro-N-[2-hydroxy-3-(1-oxoisoquinolin-2-yl)propyl]acetamide is unique due to the combination of the chloroacetamide and isoquinoline moieties. This dual functionality allows for diverse chemical reactivity and potential biological activity, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
2-chloro-N-[2-hydroxy-3-(1-oxoisoquinolin-2-yl)propyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O3/c15-7-13(19)16-8-11(18)9-17-6-5-10-3-1-2-4-12(10)14(17)20/h1-6,11,18H,7-9H2,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REKJBOQKXHEJGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN(C2=O)CC(CNC(=O)CCl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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